molecular formula C15H18ClN5 B4460924 4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine CAS No. 956223-22-6

4-(4-benzyl-1-piperazinyl)-6-chloro-2-pyrimidinamine

Cat. No. B4460924
M. Wt: 303.79 g/mol
InChI Key: KQENSBYUFPYCJH-UHFFFAOYSA-N
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Patent
US08513233B2

Procedure details

1-Benzyl-piperazine (5.86 g, 33.3 mmol), 2-amino-4,6-dichloro-pyrimidine (5.46 g, 33.3 mmol) and Cs2CO3 (10.8 g, 36.6 mmol) were combined in anhydrous N,N-dimethylformamide (DMF) (50 mL) and stirred at 90° C. in dry atmosphere for 5 h. The DMF was removed in vacuo, the residue was dissolved in acetone, and 4-(4-Benzyl-piperazin-1-yl)-6-chloro-pyrimidin-2-ylamine (8.5 g, 86%) was is crystallized form acetone.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:14][C:15]1[N:20]=[C:19](Cl)[CH:18]=[C:17]([Cl:22])[N:16]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C)C=O>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:19]2[CH:18]=[C:17]([Cl:22])[N:16]=[C:15]([NH2:14])[N:20]=2)[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.86 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Two
Name
Quantity
5.46 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Three
Name
Quantity
10.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred at 90° C. in dry atmosphere for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in acetone
CUSTOM
Type
CUSTOM
Details
4-(4-Benzyl-piperazin-1-yl)-6-chloro-pyrimidin-2-ylamine (8.5 g, 86%) was is crystallized form acetone

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C1=NC(=NC(=C1)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.